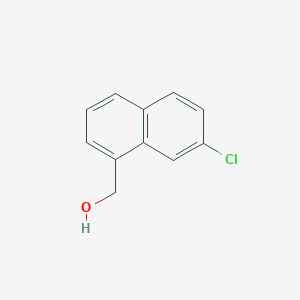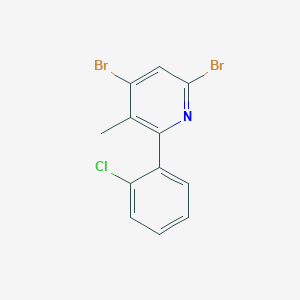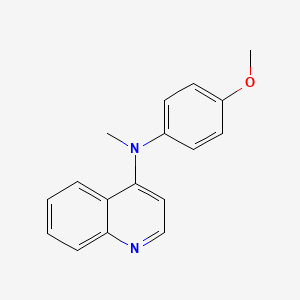
N-(4-methoxyphenyl)-N-methylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-methylquinolin-4-amine is a compound that features a quinoline ring system attached to a methoxyphenyl group through a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-methylquinolin-4-amine typically involves the reaction of 4-methoxybenzylamine with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution of the chlorine atom in 4-chloroquinoline by the amine group of 4-methoxybenzylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine.
Reduction: Formation of (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-methoxyphenyl)-N-methylquinolin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for its biological activity, and modifications to the methoxyphenyl group can lead to the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N-methylquinolin-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Hydroxy-phenyl)-methyl-(quinolin-4-yl)-amine
- (4-Methoxy-phenyl)-methyl-(tetrahydroquinolin-4-yl)-amine
- (4-Methoxy-phenyl)-methyl-(isoquinolin-4-yl)-amine
Uniqueness
N-(4-methoxyphenyl)-N-methylquinolin-4-amine is unique due to its specific combination of a methoxyphenyl group and a quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
827030-95-5 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-methylquinolin-4-amine |
InChI |
InChI=1S/C17H16N2O/c1-19(13-7-9-14(20-2)10-8-13)17-11-12-18-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
Clave InChI |
AKFHIQXDZMGKMN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)C2=CC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
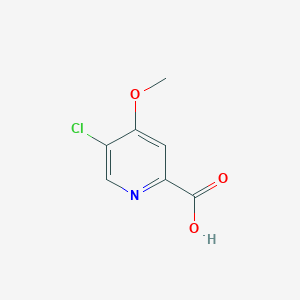
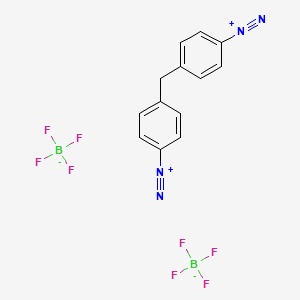
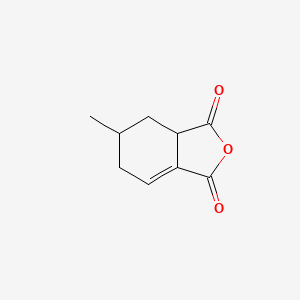
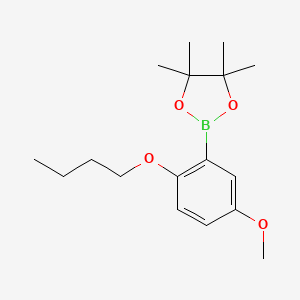
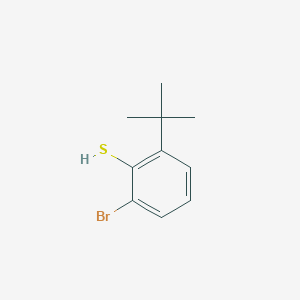
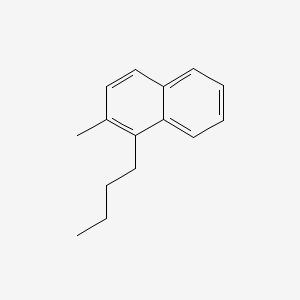
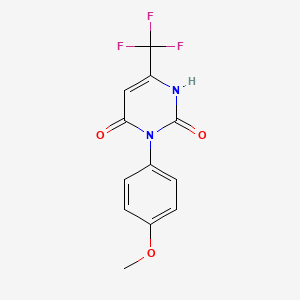
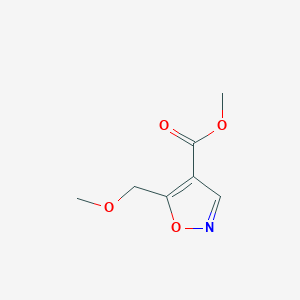
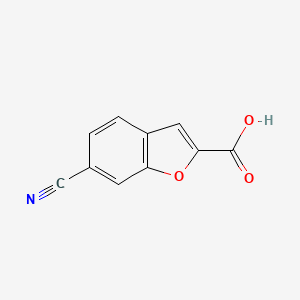
![methyl 4-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B8710374.png)
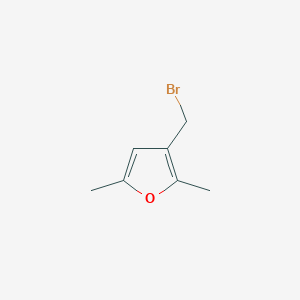
![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)
